
Pyrimidine-2-sulfonic acid pentafluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine-2-sulfonic acid pentafluorophenyl ester is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a pyrimidine ring with a sulfonate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate typically involves the reaction of pentafluorophenyl derivatives with pyrimidine-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrimidine-2-sulfonic acid pentafluorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The sulfonate group can be involved in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed: The major products depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrimidine derivative .
Applications De Recherche Scientifique
Pyrimidine-2-sulfonic acid pentafluorophenyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate involves its interaction with molecular targets through its functional groups. The pentafluorophenyl group can engage in π-π interactions and hydrogen bonding, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies .
Comparaison Avec Des Composés Similaires
- (2,3,4,5,6-Pentafluorophenyl) pyrimidine-5-carboxylate
- 2,3,4,5,6-Pentafluorophenylacetic acid
- 2,3,4,5,6-Pentafluorophenyl pyridine-2-sulfonate
Comparison: Pyrimidine-2-sulfonic acid pentafluorophenyl ester is unique due to the presence of both a pentafluorophenyl group and a sulfonate group, which confer distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) pyrimidine-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F5N2O3S/c11-4-5(12)7(14)9(8(15)6(4)13)20-21(18,19)10-16-2-1-3-17-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBXRYQKEAHPKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
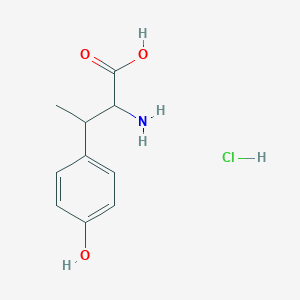
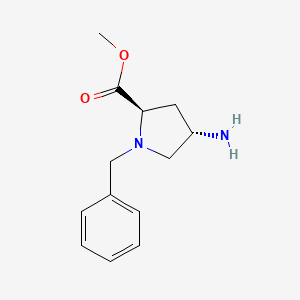
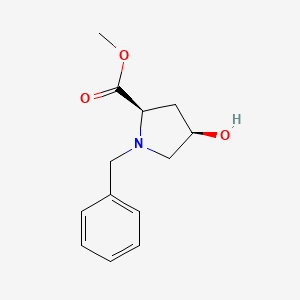
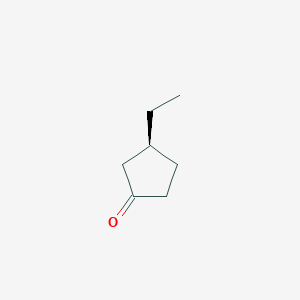
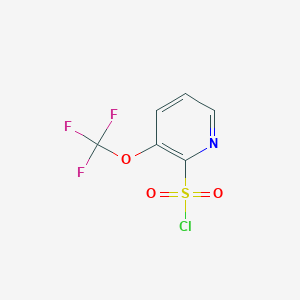
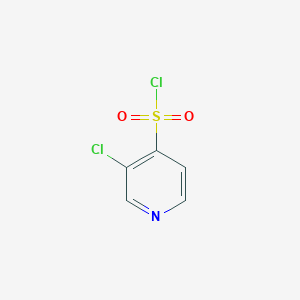
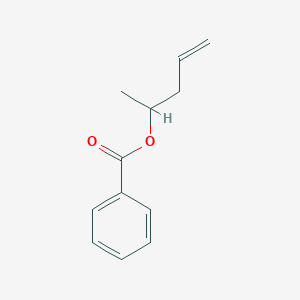
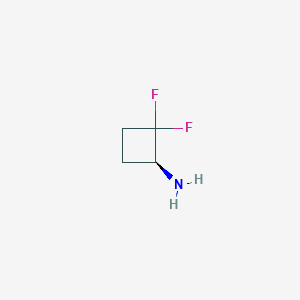
![5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)
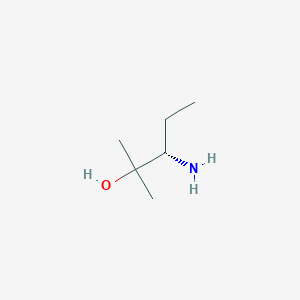
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)
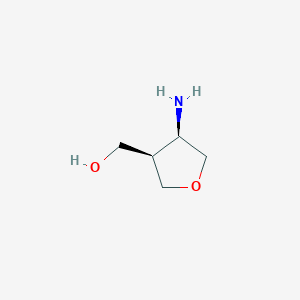
![(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B8184158.png)

